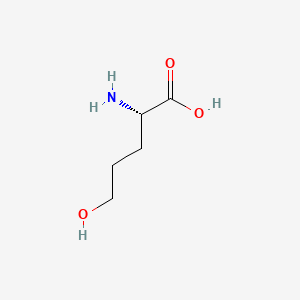

L-Pentahomoserine

Vue d'ensemble

Description

Applications De Recherche Scientifique

L-Pentahomoserine has several applications in scientific research, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.

Biology: It serves as a model compound for studying enzyme-substrate interactions and metabolic pathways.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals .

Analyse Biochimique

Biochemical Properties

L-Pentahomoserine plays a significant role in biochemical reactions, particularly in amino acid metabolism. It interacts with several enzymes, including aminotransferases and dehydrogenases, which facilitate its conversion into other metabolites. For instance, this compound can be converted into 5-hydroxy-2-aminovaleric acid through the action of specific aminotransferases . These interactions are crucial for maintaining amino acid homeostasis and supporting various metabolic pathways.

Cellular Effects

This compound influences cellular functions by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of key signaling molecules, leading to changes in cellular responses. For example, this compound can alter the expression of genes involved in amino acid metabolism and stress responses . Additionally, it impacts cellular metabolism by serving as a substrate for various enzymatic reactions, thereby influencing the overall metabolic flux within cells.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the reaction. For instance, this compound has been shown to inhibit certain dehydrogenases, thereby affecting the redox balance within cells . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional landscape.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. Studies have shown that this compound is relatively stable under standard conditions, but it can undergo degradation under extreme pH or temperature . Long-term exposure to this compound has been associated with changes in cellular function, including alterations in metabolic activity and gene expression patterns. These temporal effects are important for understanding the compound’s stability and its potential long-term impacts on cellular processes.

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, it has been observed to support normal metabolic functions without causing significant adverse effects . At higher doses, this compound can induce toxicity, leading to adverse outcomes such as oxidative stress and cellular damage . These findings highlight the importance of determining the appropriate dosage to maximize the compound’s benefits while minimizing potential risks.

Metabolic Pathways

This compound is involved in several metabolic pathways, including amino acid metabolism and the synthesis of secondary metabolites. It interacts with enzymes such as aminotransferases and dehydrogenases, which facilitate its conversion into other metabolites . These interactions are essential for maintaining metabolic balance and supporting various physiological functions. Additionally, this compound can influence metabolic flux by modulating the activity of key enzymes involved in these pathways .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These transporters facilitate the uptake and localization of the compound to various cellular compartments . The distribution of this compound is crucial for its biological activity, as it ensures that the compound reaches its target sites within cells. Additionally, binding proteins can modulate the localization and accumulation of this compound, thereby influencing its overall function .

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which are essential for its activity and function. It can be directed to particular cellular compartments through targeting signals and post-translational modifications . For instance, this compound may localize to the mitochondria or endoplasmic reticulum, where it participates in metabolic processes and interacts with other biomolecules . These localization patterns are critical for understanding the compound’s role in cellular physiology and its potential therapeutic applications.

Méthodes De Préparation

Voies de synthèse et conditions de réaction: La L-Pentahomosérine peut être synthétisée par plusieurs méthodes. Une approche courante implique l'hydroxylation de la norvaline, qui est un acide aminé. La réaction nécessite généralement des catalyseurs spécifiques et des conditions contrôlées pour assurer l'addition sélective du groupe hydroxyle à la position souhaitée .

Méthodes de production industrielle: La production industrielle de la L-Pentahomosérine peut impliquer des procédés biotechnologiques, tels que l'utilisation de micro-organismes génétiquement modifiés pour produire le composé par fermentation. Cette méthode peut être plus durable et plus rentable que la synthèse chimique traditionnelle .

Analyse Des Réactions Chimiques

Types de réactions: La L-Pentahomosérine subit diverses réactions chimiques, notamment:

Oxydation: Le groupe hydroxyle peut être oxydé pour former des cétones ou des aldéhydes correspondants.

Réduction: Le groupe carboxyle peut être réduit pour former des alcools.

Substitution: Le groupe amino peut participer à des réactions de substitution pour former des dérivés

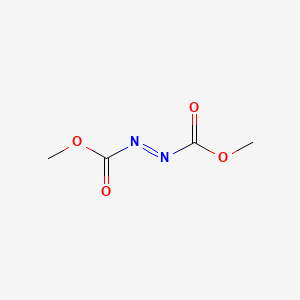

Réactifs et conditions courants:

Oxydation: Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction: Des agents réducteurs tels que l'hydrure de lithium et d'aluminium et le borohydrure de sodium sont utilisés.

Substitution: Des réactifs tels que les halogénures d'alkyle et les chlorures d'acyle sont utilisés dans les réactions de substitution

Produits majeurs: Les produits majeurs formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation du groupe hydroxyle peut produire des cétones, tandis que la réduction du groupe carboxyle peut produire des alcools .

Applications de recherche scientifique

La L-Pentahomosérine a plusieurs applications dans la recherche scientifique, notamment:

Chimie: Elle est utilisée comme bloc de construction pour la synthèse de molécules plus complexes et comme auxiliaire chiral dans la synthèse asymétrique.

Biologie: Elle sert de composé modèle pour l'étude des interactions enzyme-substrat et des voies métaboliques.

Médecine: Des recherches sont en cours pour explorer son potentiel en tant qu'agent thérapeutique pour diverses maladies.

Industrie: Elle est utilisée dans la production de produits chimiques de spécialité et comme intermédiaire dans la synthèse de produits pharmaceutiques .

Mécanisme d'action

Le mécanisme par lequel la L-Pentahomosérine exerce ses effets implique son interaction avec des cibles moléculaires et des voies spécifiques. Par exemple, elle peut agir comme un inhibiteur ou un activateur de certaines enzymes, modulant ainsi les réactions biochimiques. Les voies et les cibles exactes dépendent de l'application et du contexte spécifiques de son utilisation .

Mécanisme D'action

The mechanism by which L-Pentahomoserine exerts its effects involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor or activator of certain enzymes, thereby modulating biochemical reactions. The exact pathways and targets depend on the specific application and context of its use .

Comparaison Avec Des Composés Similaires

La L-Pentahomosérine est similaire à d'autres acides aminés dérivés de l'homosérine, tels que:

L-Homosérine: Un autre acide aminé non protéinogène avec des caractéristiques structurelles similaires mais des propriétés fonctionnelles différentes.

Acide 5-hydroxy-2-aminovalérique: Partage les groupes hydroxyle et amino mais diffère dans sa réactivité globale et ses applications .

Unicité: La L-Pentahomosérine est unique en raison de sa combinaison spécifique de groupes fonctionnels, qui confèrent une réactivité chimique et une activité biologique distinctes. Cela en fait un composé précieux pour diverses applications de recherche et industrielles .

Propriétés

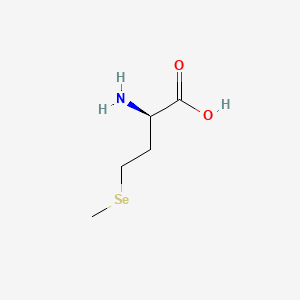

IUPAC Name |

(2S)-2-amino-5-hydroxypentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO3/c6-4(5(8)9)2-1-3-7/h4,7H,1-3,6H2,(H,8,9)/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZWARROQQFCFJB-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C(=O)O)N)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C[C@@H](C(=O)O)N)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6152-89-2 | |

| Record name | Pentahomoserine, L- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006152892 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Pentahomoserine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03105 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PENTAHOMOSERINE, L- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4U1FH45CS8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

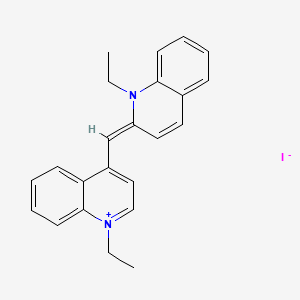

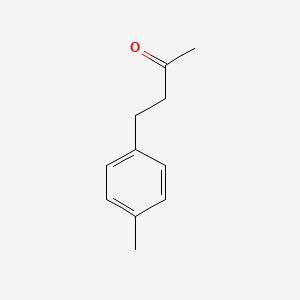

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-methoxy-2-[(Z)-2-nitroprop-1-enyl]benzene](/img/structure/B1599872.png)

![4-Methoxy-3-[3-(4-morpholinyl)propoxy]benzaldehyde](/img/structure/B1599880.png)

![Tert-butyl 3-(4-methoxyphenyl)-6,7-dihydro-1H-pyrazolo[4,3-C]pyridine-5(4H)-carboxylate](/img/structure/B1599882.png)

![Methyl 5-[bis(2-methoxy-2-oxoethyl)amino]-4-cyano-3-(2-methoxy-2-oxoethyl)thiophene-2-carboxylate](/img/structure/B1599883.png)

![Tetrakis[1-(trifluoromethyl)-2,2,2-trifluoroethoxy]silane](/img/structure/B1599884.png)